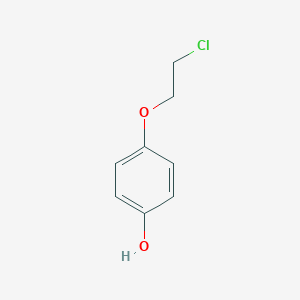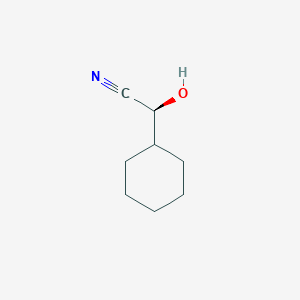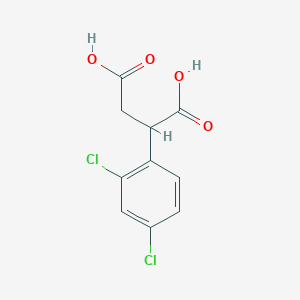
4-(2-Chloroethoxy)phenol
Descripción general
Descripción
4-(2-Chloroethoxy)phenol is a chemical compound with the molecular formula C8H9ClO2 . It is also known by its synonyms 4-(2-chloroethoxy)- and Phenol, 4-(2-chloroethoxy)- .
Synthesis Analysis
The synthesis of 4-(2-Chloroethoxy)phenol has been reported in various studies. One efficient method involves a two-step synthesis starting from 4-hydroxybenzaldehyde and reagents with the general formula Cl(CH2)nX (X = Cl, n = 2; X = OTs, n = 3). This process yields 4-(2-Chloroethoxy)phenol in >70% yields . Another method involves the oxidation of 4-(2-chloroethoxy)benzaldehyde .Aplicaciones Científicas De Investigación
Biodegradation and Wastewater Treatment : It acts as a cometabolic secondary substrate in biodegradation kinetics and influences the oxidation of other compounds like phenol (Sáez & Rittmann, 2004). Additionally, the incorporation of manganese oxidizing bacteria in biofilm reactors has been found to accelerate its removal in wastewater, presenting a new strategy for wastewater treatment (Wang et al., 2019).
Chemical Synthesis : An efficient multigram-scale synthesis method has been developed for this compound, which is useful in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017). Novel Co(II) and Fe(II) phthalocyanines have been synthesized using this compound, catalyzing the aerobic oxidation of phenolic compounds to less harmful products (Saka, Uzun, & Caglar, 2016).
Pharmaceutical Applications : It serves as an intermediate in pharmaceuticals, like in the synthesis of 4-(2,4-dichlorophenoxy)phenol (Quan, 2005).
Environmental Impact and Toxicity Studies : The oxidative transformation of similar compounds by manganese oxides can lead to the formation of toxic compounds in soil and water, suggesting implications for environmental safety (Zhang & Huang, 2003).
Antioxidant Properties and Health Effects : Phenolic compounds like 4-(2-Chloroethoxy)phenol have been found to have antioxidant properties and potential health benefits in foods, beverages, and spices (Shahidi & Ambigaipalan, 2015).
Analytical Chemistry : It has been used in developing sensitive spectrophotometric methods for determining various compounds in samples, like in pesticide formulations and water samples (Venkateswarlu & Seshaiah, 1995).
Propiedades
IUPAC Name |
4-(2-chloroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIYHUNATGXCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544213 | |
| Record name | 4-(2-Chloroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethoxy)phenol | |
CAS RN |
100238-55-9 | |
| Record name | 4-(2-Chloroethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100238-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(2-chloroethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















